molecular formula C8H16BrCl B14654932 2-Bromo-1-chlorooctane CAS No. 51483-36-4

2-Bromo-1-chlorooctane

Cat. No.: B14654932
CAS No.: 51483-36-4
M. Wt: 227.57 g/mol
InChI Key: BRKGZHATISZSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-chlorooctane is an organic compound with the molecular formula C8H16BrCl. It is a halogenated alkane, characterized by the presence of both bromine and chlorine atoms attached to an octane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-chlorooctane can be synthesized through the halogenation of octane. One common method involves the radical halogenation of octane using bromine (Br2) and chlorine (Cl2) in the presence of ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine and chlorine radicals substitute hydrogen atoms on the octane chain .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where octane is exposed to bromine and chlorine gases under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chlorooctane undergoes various chemical reactions, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-chlorooctane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to study the effects of halogenated alkanes on biological systems, including their interactions with enzymes and cellular membranes.

    Medicine: Research into halogenated compounds like this compound can provide insights into the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-1-chlorooctane involves its reactivity with nucleophiles and bases. In nucleophilic substitution reactions, the halogen atoms (bromine and chlorine) are replaced by nucleophiles, forming new bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which make the carbon atoms more susceptible to nucleophilic attack .

In elimination reactions, the presence of strong bases can lead to the removal of hydrogen halides, resulting in the formation of alkenes. The reaction mechanism typically follows either an E1 or E2 pathway, depending on the reaction conditions and the nature of the base .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The specific positioning of the halogen atoms also affects its reactivity and the types of reactions it can undergo compared to its shorter-chain analogs .

Properties

CAS No.

51483-36-4

Molecular Formula

C8H16BrCl

Molecular Weight

227.57 g/mol

IUPAC Name

2-bromo-1-chlorooctane

InChI

InChI=1S/C8H16BrCl/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3

InChI Key

BRKGZHATISZSCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.